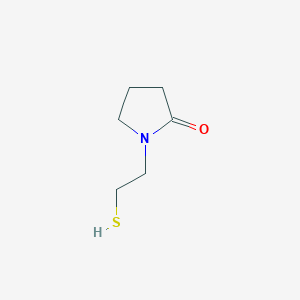
4-Phénylpiperazin-1-amine
Vue d'ensemble
Description
4-Phenylpiperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring substituted with a phenyl group at the fourth position and an amine group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Applications De Recherche Scientifique
4-Phenylpiperazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It has been investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Phenylpiperazin-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . ACh is a neurotransmitter that plays an important role in learning and memory .
Mode of Action
4-Phenylpiperazin-1-amine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration and enhancing cognition functions . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by 4-Phenylpiperazin-1-amine affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances the signaling in this pathway, which is crucial for learning and memory .
Pharmacokinetics
The compound’s inhibitory activity against ache has been confirmed in vitro , suggesting that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.
Result of Action
The inhibition of AChE by 4-Phenylpiperazin-1-amine leads to an increase in ACh concentration, enhancing cognition functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
4-Phenylpiperazin-1-amine has been shown to interact with acetylcholinesterase, a key enzyme involved in neurotransmission . This interaction can influence the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .
Cellular Effects
In cellular processes, 4-Phenylpiperazin-1-amine has been found to have effects on various types of cells. For instance, it has been shown to exert anticancer activities, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Phenylpiperazin-1-amine exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit acetylcholinesterase, potentially affecting the levels of acetylcholine in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-amine typically involves the reaction of phenylpiperazine with ammonia or an amine source. One common method is the reductive amination of phenylpiperazine using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: In industrial settings, the production of 4-Phenylpiperazin-1-amine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: N-oxides of 4-Phenylpiperazin-1-amine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
4-Phenylpiperazin-1-amine can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: Lacks the amine group at the first position.
4-Methylpiperazin-1-amine: Has a methyl group instead of a phenyl group at the fourth position.
4-Benzylpiperazin-1-amine: Contains a benzyl group instead of a phenyl group at the fourth position.
Uniqueness: The presence of both a phenyl group and an amine group in 4-Phenylpiperazin-1-amine makes it unique, providing it with distinct chemical properties and biological activities compared to its analogs.
Propriétés
IUPAC Name |
4-phenylpiperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAURIJZNKHAJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509256 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-32-0 | |
| Record name | 4-Phenylpiperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















